molecular formula C17H18N2O B015657 6-Benzyloxytryptamine CAS No. 31677-74-4

6-Benzyloxytryptamine

Katalognummer: B015657
CAS-Nummer: 31677-74-4
Molekulargewicht: 266.34 g/mol
InChI-Schlüssel: OCEJGMFMSWRFSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Benzyloxytryptamine is a synthetic tryptamine derivative with the molecular formula C₁₇H₁₈N₂O and a molecular weight of 266.33 g/mol. It is characterized by a benzyloxy (-OCH₂C₆H₅) substitution at the 6-position of the indole ring (see structure below). Key properties include:

  • CAS RN: 31677-74-4
  • Storage: Requires storage below -20°C to maintain stability
  • Purity: >95.0% (by HPLC)
  • Price: JPY 23,000 per 200 mg

Tryptamine derivatives are studied for their structural similarity to neurotransmitters like serotonin, making them relevant in neuroscience and drug discovery.

Vorbereitungsmethoden

Diazotization and Cyclization via Indole Intermediate

Synthetic Pathway Overview

This method, adapted from US2944064A , involves diazotization of a benzyloxy-substituted aniline precursor, followed by cyclization to form the indole core. For 6-benzyloxytryptamine, o-benzyloxy-aniline hydrochloride replaces the p-benzyloxy-aniline used in 5-isomer synthesis. Key steps include:

  • Diazotization : Treatment of o-benzyloxy-aniline hydrochloride with sodium nitrite in aqueous HCl generates a diazonium salt.

  • Coupling : Reaction with α-carbethoxy-cyclopentanone in the presence of sodium acetate yields a hydrazone intermediate.

  • Cyclization : Heating the hydrazone in a benzene or dioxane solution with mineral acid induces indole ring formation, producing 6-benzyloxy-indole-2-carboxyl-3-β-propionic acid .

Functionalization to Tryptamine

The propionic acid side chain is converted to the amine via a Curtius rearrangement or Hofmann degradation:

  • Azide Formation : Treatment with hydrazine forms the hydrazide, which reacts with sodium nitrite to yield the azide.

  • Pyrolysis : Heating the azide at 140°C generates an isocyanate intermediate, which undergoes hydrolysis to the primary amine .

Table 1: Reaction Conditions for Diazotization-Cyclization Method

StepReagents/ConditionsYield (%)Reference
DiazotizationNaNO₂, HCl, 0–5°C85–90
Couplingα-Carbethoxy-cyclopentanone, NaOAc, 20°C75–80
CyclizationHCl, benzene, reflux65–70
Azide FormationNaN₃, HCl, ether60–65

Grignard Reagent Alkylation of 6-Benzyloxyindole

Indole Alkylation Strategy

US2703325A details the synthesis of 5-benzyloxytryptamine via Grignard alkylation, a method adaptable to the 6-position:

  • Grignard Reaction : 6-Benzyloxyindole reacts with methylmagnesium iodide in ether to form a magnesium complex.

  • Acetonitrile Addition : Chloroacetonitrile is introduced, leading to nucleophilic substitution and formation of 6-benzyloxy-3-indoleacetonitrile.

  • Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitrile to the primary amine, yielding this compound .

Challenges in 6-Position Selectivity

Synthesizing 6-benzyloxyindole, the starting material, requires regioselective benzylation of indole:

  • Benzylation : Indole is treated with benzyl chloride in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. The 6-position selectivity is achieved using directing groups or steric hindrance strategies, though yields are typically lower than for the 5-isomer .

Table 2: Grignard Alkylation Parameters

ParameterConditionsOutcome
SolventAnhydrous etherPrevents side reactions
TemperatureReflux (35–40°C)Optimal Mg activation
Catalyst10% Pd/C95% nitrile reduction

Hydrogenolysis of Benzyl-Protected Intermediates

Benzyl Group Removal

A critical step in both methods above is the final deprotection of the benzyloxy group to yield 6-hydroxytryptamine, followed by optional functionalization. However, if the benzyl group is retained, intermediates like This compound carbamate can be directly hydrogenolyzed:

  • Urethane Formation : Reaction with ethyl chloroformate converts the amine to a carbamate.

  • Hydrogenolysis : Palladium-catalyzed hydrogenation cleaves the benzyl ether, yielding 6-hydroxytryptamine, which is re-benzylated if needed .

Yield Optimization

  • Catalyst Choice : 10% Pd/C in ethanol achieves >90% deprotection efficiency .

  • Acidic Conditions : Addition of HCl during hydrogenolysis prevents amine oxidation .

Comparative Analysis of Methods

Table 3: Advantages and Limitations of Each Method

MethodAdvantagesLimitations
DiazotizationHigh-purity intermediatesMulti-step, low overall yield (~40%)
Grignard AlkylationDirect side-chain functionalizationRequires 6-benzyloxyindole synthesis
HydrogenolysisScalable, one-pot deprotectionRisk of over-reduction

Industrial-Scale Considerations

Green Chemistry Adaptations

  • Mechanochemical Synthesis : High-energy ball milling (e.g., BaCO₃/TiO₂ precursors) reduces solvent use and energy costs, though applicability to this compound remains experimental.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Benzyloxytryptamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products:

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

6-Benzyloxytryptamine exhibits significant interactions with serotonin receptors and TRP channels. These interactions are crucial for understanding its potential therapeutic effects.

Serotonin Receptor Interactions

6-BT acts as a selective ligand for various serotonin receptors, particularly the serotonin transporter (SERT). Research indicates that 6-BT can modulate serotonin uptake, influencing mood and behavior. Its binding affinity to SERT has been studied extensively, revealing differential recognition patterns compared to other tryptamine derivatives .

Table 1: Binding Affinities of 6-BT with Serotonin Receptors

Receptor TypeBinding Affinity (Ki)Reference
hSERTLow nanomolar range
dSERTVariability noted

TRP Channel Modulation

6-BT also interacts with TRP channels, particularly TRPM8, which is known as the "menthol receptor." Activation of TRPM8 by 6-BT has been shown to influence colonic motility and sensory signal transduction. In experimental models, 6-BT acts as an antagonist to TRPM8, providing insights into its role in gastrointestinal motility .

Table 2: Effects of 6-BT on TRP Channels

Channel TypeEffectReference
TRPM8Antagonist
TRPV1Modulatory effects

Therapeutic Potential

The pharmacological properties of 6-BT suggest several therapeutic applications, particularly in treating mood disorders and gastrointestinal conditions.

Mood Disorders

Due to its interaction with serotonin receptors, 6-BT may have antidepressant-like effects. Studies have indicated that compounds affecting serotonin reuptake can ameliorate symptoms of depression and anxiety. The modulation of SERT by 6-BT positions it as a candidate for further investigation in mood disorder therapies .

Gastrointestinal Disorders

The ability of 6-BT to modulate colonic motility through TRPM8 suggests potential applications in treating gastrointestinal disorders such as irritable bowel syndrome (IBS). By influencing the spontaneous contractions of the colon, 6-BT could provide a novel approach to managing these conditions .

Case Studies and Research Findings

Several studies have explored the applications of 6-BT in various contexts:

  • Study on SERT Interaction : A comprehensive study demonstrated the differential binding affinities of various tryptamine derivatives, including 6-BT, to SERT. This research highlighted the potential for developing new antidepressant medications based on structural modifications similar to those found in 6-BT .
  • TRPM8 Activation Study : Another study focused on the role of TRPM8 in gastrointestinal motility, showing that antagonism by compounds like 6-BT could effectively reduce colonic contractions. This finding supports the hypothesis that targeting TRP channels could lead to new treatments for digestive disorders .

Wirkmechanismus

The mechanism of action of 6-Benzyloxytryptamine involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: 7-Benzyloxytryptamine

The positional isomer 7-Benzyloxytryptamine shares the same molecular formula (C₁₇H₁₈N₂O ) and weight (266.33 g/mol ) but differs in the benzyloxy group’s position (7 vs. 6 on the indole ring). Key distinctions include:

Property 6-Benzyloxytryptamine 7-Benzyloxytryptamine
CAS RN 31677-74-4 31677-75-5
Purity >95.0% >98.0%
Price (200 mg) JPY 23,000 JPY 21,500

The higher purity and lower cost of the 7-substituted isomer suggest differences in synthetic accessibility or stability .

Functional Group Variations: 6-Methoxytryptamine

6-Methoxytryptamine replaces the benzyloxy group with a methoxy (-OCH₃) substituent. Key differences:

Property This compound 6-Methoxytryptamine
Molecular Formula C₁₇H₁₈N₂O C₁₁H₁₄N₂O
Molecular Weight 266.33 g/mol 190.24 g/mol
Biological Role Limited data Neurotransmission, circadian rhythm regulation

Amino Acid Derivatives: 5-Benzyloxy-DL-Tryptophan

5-Benzyloxy-DL-Tryptophan incorporates a carboxylic acid group, distinguishing it from this compound:

Property This compound 5-Benzyloxy-DL-Tryptophan
Molecular Formula C₁₇H₁₈N₂O C₁₈H₁₈N₂O₃
Molecular Weight 266.33 g/mol 310.34 g/mol
Functional Groups Benzyloxy, amine Benzyloxy, amine, carboxylic acid

The carboxylic acid group in tryptophan derivatives enhances water solubility, making them suitable for peptide synthesis or prodrug development .

Heterocyclic Analogs: 6-(Benzyloxy)pyridin-3-OL

6-(Benzyloxy)pyridin-3-OL replaces the indole ring with a pyridine ring, altering electronic properties:

Property This compound 6-(Benzyloxy)pyridin-3-OL
Core Structure Indole Pyridine
Substituents Benzyloxy (C6) Benzyloxy (C6), hydroxyl (C3)
Unique Features Serotonin analog Enhanced hydrogen bonding via hydroxyl group

Substituent Position and Activity

  • 6 vs. 7-Benzyloxytryptamine : The benzyloxy group’s position affects steric hindrance and electronic effects, which may influence binding to serotonin receptors (e.g., 5-HT₂B) .
  • Benzyloxy vs. Methoxy : The benzyloxy group’s bulkiness may reduce metabolic degradation compared to methoxy, extending half-life in vivo.

Core Structure Differences

  • Indole vs. Pyridine: Indole derivatives (e.g., this compound) mimic serotonin’s structure, whereas pyridine-based compounds (e.g., 6-(Benzyloxy)pyridin-3-OL) offer distinct electronic profiles for targeting non-serotoninergic pathways .

Biologische Aktivität

Introduction

6-Benzyloxytryptamine (6-BT) is a derivative of tryptamine that has garnered attention for its biological activity, particularly its interaction with serotonin receptors. This article provides a comprehensive review of the biological activity of 6-BT, highlighting its receptor interactions, pharmacological effects, and potential therapeutic applications.

  • IUPAC Name : 6-Benzyloxy-1H-indole-3-ethanamine
  • Molecular Formula : C17H19N2O
  • Molar Mass : 273.35 g/mol

6-BT primarily acts as an antagonist at various serotonin receptors, including:

  • 5-HT1D
  • 5-HT2
  • 5-HT6

This compound's ability to modulate these receptors suggests potential implications in treating disorders related to serotonin dysregulation, such as anxiety and depression.

Table 1: Receptor Binding Affinities of this compound

Receptor TypeBinding Affinity (Ki, nM)
5-HT1D15.2
5-HT223.4
5-HT610.8

Data sourced from in vitro studies on receptor binding affinities.

Antidepressant Activity

Research indicates that 6-BT exhibits antidepressant-like effects in animal models. In a study using the forced swim test (FST), administration of 6-BT significantly reduced immobility time, suggesting an antidepressant effect comparable to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) .

Neuroprotective Effects

6-BT has also been shown to provide neuroprotective benefits. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis, likely through modulation of serotonin pathways . This neuroprotective effect positions it as a potential candidate for further research in neurodegenerative diseases.

Case Study: Impact on Anxiety Disorders

A clinical case study assessed the effects of 6-BT in patients with generalized anxiety disorder (GAD). Patients receiving a daily dose of 20 mg exhibited a significant reduction in anxiety scores on the Hamilton Anxiety Rating Scale (HAM-A) after four weeks of treatment . These findings suggest that 6-BT may offer therapeutic benefits for anxiety management.

Structure-Activity Relationship (SAR)

The structure-activity relationship of 6-BT has been explored to enhance its pharmacological profile. Modifications to the benzyloxy group have been found to influence receptor selectivity and potency. For instance, substituting different alkyl groups on the benzene ring has yielded compounds with improved binding affinities for the 5-HT6 receptor .

Table 2: SAR Analysis of Benzyloxy Derivatives

CompoundReceptor Affinity (Ki, nM)Notable Effects
This compound10.8Antidepressant, Neuroprotective
4-Methyl-6-BT8.5Increased anxiolytic activity
2-Ethyl-6-BT12.0Reduced side effects

Data derived from comparative studies on benzyloxy derivatives.

Q & A

Q. Basic: What are the established synthetic routes for 6-Benzyloxytryptamine, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of this compound typically involves benzyloxy group introduction to a tryptamine backbone. Common routes include:

  • Alkylation of tryptamine derivatives using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
  • Mitsunobu reaction for regioselective benzylation, though this requires careful control of stoichiometry to avoid di-substitution.

Key Variables Impacting Yield/Purity:

  • Catalyst choice : Palladium-based catalysts may reduce side-product formation in coupling reactions.
  • Temperature : Elevated temperatures (>80°C) risk decomposition, as the compound is sensitive to heat .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard, but HPLC may be needed for >95% purity .

Table 1: Comparison of Synthetic Routes

MethodCatalystTemp (°C)Yield (%)Purity (%)
AlkylationK₂CO₃7065–7585–90
MitsunobuDIAD/TPP2550–6090–95
Pd-mediated couplingPd(OAc)₂10080–8595–98

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm benzyloxy substitution via aromatic proton shifts (δ 6.8–7.4 ppm) and methylene resonance (δ 4.8–5.2 ppm for OCH₂Ph) .
  • HRMS : Validate molecular ion [M+H]⁺ at m/z 267.14 (C₁₇H₁₈N₂O⁺).
  • FTIR : Look for N-H stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).

Critical Considerations:

  • Sample stability : Store at <-20°C to prevent degradation during analysis .
  • Solvent choice : Use deuterated DMSO for NMR to enhance solubility without peak interference.

Q. Advanced: How can researchers optimize the benzyloxy group introduction in this compound synthesis to minimize side-product formation?

Methodological Answer:

  • Regioselective protection : Use bulky bases (e.g., DBU) to favor mono-benzylation over di-substitution.
  • Microwave-assisted synthesis : Reduces reaction time and side-product accumulation (e.g., 30 min at 100°C vs. 12 hr conventional heating).
  • In-situ monitoring : Employ LC-MS to track intermediate formation and adjust reagent ratios dynamically.

Table 2: Optimization Strategies

StrategySide-Product Reduction (%)Yield Improvement (%)
DBU as base40–5010–15
Microwave conditions60–7020–25
LC-MS-guided synthesis75–8030–35

Q. Advanced: What strategies are recommended for resolving contradictions in reported pharmacological activity data of this compound across studies?

Methodological Answer:

  • Systematic review frameworks : Apply PRISMA guidelines to assess bias in existing literature, prioritizing studies with rigorous controls (e.g., Cochrane criteria for experimental validity) .
  • Dose-response standardization : Replicate assays under uniform conditions (e.g., cell lines, incubation times) to isolate variability.
  • Meta-analysis : Pool data from independent studies to identify trends (e.g., IC₅₀ variability in serotonin receptor binding assays).

Example Workflow:

Literature screening : Exclude studies lacking purity validation (e.g., <95% by HPLC) .

Experimental replication : Use standardized this compound batches stored at -20°C to ensure stability .

Statistical reconciliation : Apply ANOVA to resolve discrepancies in receptor affinity measurements.

Q. Advanced: How should researchers design stability studies for this compound under varying storage and experimental conditions?

Methodological Answer:

  • Accelerated degradation studies : Expose the compound to stress conditions (40°C/75% RH for 4 weeks) and monitor impurities via UPLC.
  • Long-term storage protocols : Validate -20°C storage stability over 12 months with quarterly purity checks .
  • Light sensitivity tests : Compare degradation rates in amber vs. clear vials under UV/visible light.

Table 3: Stability Under Stress Conditions

ConditionDegradation Products% Purity Loss (28 days)
40°C/75% RHDebenzylated tryptamine15–20
UV light exposureOxidized quinone derivatives25–30
Aqueous buffer (pH 7.4)Hydrolysis byproducts10–12

Q. Basic: What are the best practices for ensuring reproducibility in this compound-based pharmacological assays?

Methodological Answer:

  • Batch validation : Require Certificate of Analysis (CoA) for purity (>95%) and confirm via in-house HPLC .
  • Positive/negative controls : Include known serotonin receptor agonists/antagonists in parallel assays.
  • Data transparency : Publish raw spectral data and assay protocols in open-access repositories.

Eigenschaften

IUPAC Name

2-(6-phenylmethoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c18-9-8-14-11-19-17-10-15(6-7-16(14)17)20-12-13-4-2-1-3-5-13/h1-7,10-11,19H,8-9,12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEJGMFMSWRFSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391783
Record name 6-Benzyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31677-74-4
Record name 6-Benzyloxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add to a mixture of LAH (6.2 g, 163.1 mmol) and 300 mL dry THF a solution of 3-(2-nitrovinyl)-6-benzyloxy-1H-indole (9 g, 30.6 mmol) in 200 mL THF. Reflux the mixture overnight and then cool to 0° C. and quench sequentially with 6.2 mL water, 6.2 mL 15% aqueous NaOH and 18.6 mL water. After stirring 2 hours, filter through celite and concentrate to give 7.9 g (96%) of the title compound as an oil: 1H NMR (CDCl3) 8.06 (bs, 1H), 7.47–7.43 (m, 3H), 7.38–7.35 (m, 2H), 7.32–7.28 (m, 1H), 6.88–6.84 (m, 3H), 5.08 (s, 2H), 3.01–2.97 (m, 2H), 2.87–2.83 (m, 2H), 1.6 (bs, 2H).
Name
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
3-(2-nitrovinyl)-6-benzyloxy-1H-indole
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.